molecular formula C7H7NO5S2 B7729484 2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid CAS No. 31316-80-0

2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid

Cat. No.: B7729484
CAS No.: 31316-80-0
M. Wt: 249.3 g/mol
InChI Key: OSBIFROMLRRLRF-UHFFFAOYSA-N
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Description

2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid (CAS 31316-80-0) is a rhodanine-based carboxylic acid derivative of significant interest in medicinal chemistry research . This compound serves as a key chemical scaffold for developing new therapeutic agents. Rhodanine derivatives are widely investigated for their potent and broad-spectrum biological activities . Structurally similar compounds, specifically (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids, have been identified as potent and selective inhibitors of the aldose reductase (ALR2) enzyme, which is a key target for managing diabetic complications . Furthermore, research on hybrid molecules incorporating both the 4-oxo-2-thioxothiazolidin and succinimide moieties has demonstrated promising antiproliferative properties, suggesting potential applications in anti-leukemic and anticancer research . A prominent area of investigation for this class of compounds is antimicrobial activity. Synthesized analogs have shown superior efficacy compared to standard antibiotics like ampicillin and streptomycin against a range of Gram-positive and Gram-negative bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . These compounds have also exhibited strong antifungal activity and an ability to inhibit biofilm formation, a major virulence factor in chronic microbial infections . Researchers value this compound as a versatile building block for designing novel molecules to address the urgent global challenge of antimicrobial resistance. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5S2/c9-4-2-15-7(14)8(4)3(6(12)13)1-5(10)11/h3H,1-2H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBIFROMLRRLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402488
Record name Butanedioic acid, (4-oxo-2-thioxo-3-thiazolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31316-80-0
Record name Butanedioic acid, (4-oxo-2-thioxo-3-thiazolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Dithiocarbamic Salts

Succinic acid derivatives react with carbon disulfide (CS₂) in an alkaline medium to form dithiocarbamic salts. For example, treating β-alanine or ε-aminocaproic acid with CS₂ in sodium hydroxide generates sodium dithiocarbamate intermediates. These salts serve as precursors for subsequent alkylation.

Alkylation and Cyclization

The dithiocarbamate intermediate undergoes alkylation with monochloracetic acid under reflux conditions. This step introduces the thiazolidinone ring’s sulfur and nitrogen atoms. Cyclization is then induced via acid catalysis (e.g., HCl or acetic acid), forming the 4-oxo-2-thioxothiazolidin-3-yl moiety. For instance, cyclizing 3-aminorhodanine derivatives with succinic anhydride yields the target compound with a reported purity >95%.

Key Reaction Parameters:

  • Temperature : 80–100°C for alkylation; 60–80°C for cyclization.

  • Solvent : Aqueous NaOH for dithiocarbamate formation; ethanol or acetic acid for cyclization.

  • Yield : 70–85% after recrystallization.

Knoevenagel Condensation for Functionalization

The Knoevenagel condensation is employed to introduce substituents at the C5 position of the thiazolidinone core, enhancing structural diversity. This method involves reacting 4-thioxothiazolidinone derivatives with aldehydes or ketones in the presence of a base.

Condensation with Aldehydes

In a representative procedure, 4-oxo-2-thioxothiazolidin-3-yl-succinic acid reacts with 4-methoxybenzaldehyde under ultrasound irradiation or conventional heating. Sodium acetate or potassium carbonate catalyzes the reaction, forming a benzylidene-thiazolidinone hybrid.

Comparative Data:

MethodCatalystSolventTimeYield
UltrasoundK₂CO₃H₂O4 min99%
ConventionalK₂CO₃H₂O30 min72%
ConventionalCH₃COONaAcOH2 hr78%

Source: Adapted from

Ultrasound irradiation significantly reduces reaction time (1–4 min vs. 2 hr) while improving yield (99% vs. 78%). This efficiency stems from enhanced mass transfer and cavitation effects.

Green Synthesis Using Aqueous Media

Recent advances emphasize eco-friendly protocols to minimize organic solvent use. Water serves as the solvent in a one-pot synthesis combining dithiocarbamate formation, alkylation, and cyclization.

Procedure Overview

  • Reactants : Succinic acid, carbon disulfide, monochloracetic acid.

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

  • Conditions : Ultrasound irradiation (35 kHz) at 25°C.

This method achieves 95% yield within 3 minutes, compared to 62% yield over 2 hours using conventional heating.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency but require post-reaction purification. Conversely, aqueous systems simplify workup but may limit solubility.

Catalytic Systems

  • Ammonium acetate : Effective in Knoevenagel condensations but requires acidic conditions.

  • Piperidine : Accelerates enamine formation but complicates product isolation.

  • K₂CO₃ : Ideal for green synthesis due to low toxicity and high activity in water.

Temperature and Time

Higher temperatures (80–100°C) favor cyclization but risk decomposition. Optimized protocols balance time and temperature to maximize yield .

Chemical Reactions Analysis

Condensation Reactions

The thiazolidinone ring participates in Knoevenagel condensations with aromatic aldehydes, forming conjugated systems. This reaction typically occurs under reflux in acetic acid with sodium acetate as a catalyst .

Example Reaction:
2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid + (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal → 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivative .

Reaction Type Conditions Catalyst/Reagent Product
KnoevenagelReflux in acetic acid (4–6 h)Sodium acetateConjugated thiazolidinone derivatives with enhanced anticancer activity .

Oxidation Reactions

The thioxo group (C=S) can oxidize to a sulfoxide (C-SO) or sulfone (C-SO₂) under strong oxidizing conditions .

Key Findings:

  • Oxidizing Agents: KMnO₄ (acidic/alkaline), H₂O₂, or mCPBA.

  • Products: Sulfoxide derivatives show altered bioactivity, including reduced antimicrobial potency compared to parent compounds .

Oxidizing Agent Conditions Product Biological Impact
KMnO₄Aqueous acetone, 25°CSulfoxide derivativesDecreased antimicrobial activity .
H₂O₂Ethanol, refluxSulfone derivativesImproved solubility, moderate cytotoxicity.

Reduction Reactions

The thioxo group can be reduced to a thiol (C-SH) or methylene (CH₂) group using agents like NaBH₄ or LiAlH₄ .

Example:
this compound + NaBH₄ → 2-(4-oxo-2-mercaptothiazolidin-3-yl)-succinic acid .

Reducing Agent Conditions Product Applications
NaBH₄Ethanol, 0–5°C, 2 hThiol derivativesIntermediate for further functionalization .
LiAlH₄Dry THF, reflux, 6 hMethylene derivativesLoss of bioactivity due to structural change.

Substitution Reactions

The sulfur atom in the thioxo group acts as a nucleophilic site, enabling substitution with amines, alcohols, or halides .

Key Reactions:

  • With Amines: Forms thioamide derivatives under mild basic conditions .

  • With Halides: Produces alkyl/arylthioethers using alkyl halides and triethylamine .

Substitution Type Reagents/Conditions Product Biological Relevance
Nucleophilic (S-site)Ethyl chloroacetate, Et₃N, reflux3-Alkylated thiazolidinone derivativesEnhanced aldose reductase inhibition (IC₅₀: 0.8 μM) .
Electrophilic (C=O)PCl₅, POCl₃Chlorinated derivativesPrecursors for cross-coupling reactions .

Acid-Base Reactions

The carboxylic acid groups undergo typical acid-base reactions, forming salts or esters. Esterification with methanol/H₂SO₄ yields methyl esters, improving membrane permeability .

Reaction Reagents Product Utility
EsterificationMethanol, H₂SO₄Methyl succinate derivativesIncreased bioavailability for drug delivery .
Salt FormationNaOH, K₂CO₃Sodium/potassium saltsWater-soluble formulations for assays .

Cycloaddition and Ring-Opening

The thiazolidinone ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides, forming spirocyclic compounds . Ring-opening under acidic conditions yields thiourea derivatives .

Reaction Conditions Product Applications
[3+2] CycloadditionNitrile oxide, RT, 12 hSpirothiazolidinone-oxadiazole hybridsPotential multitarget kinase inhibitors .
Acidic HydrolysisHCl (6 M), reflux, 8 hSuccinic acid-thiourea conjugateScaffold for peptidomimetics .

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions between the thiazolidinone’s double bond and alkenes, generating cyclobutane adducts.

Conditions Reagents Product Outcome
UV light (254 nm)AcrylonitrileCyclobutane-thiazolidinone hybridsNovel scaffolds with retained bioactivity.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid derivatives. These compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Broad-Spectrum Activity : Compounds derived from this thiazolidinone exhibit activity against pathogens such as Staphylococcus aureus (including MRSA), Escherichia coli, and Pseudomonas aeruginosa .
  • Mechanism of Action : The compounds act as selective inhibitors of UDP-MurNAc/L-Ala ligase, disrupting bacterial cell wall synthesis, which is critical for bacterial viability .

Anticancer Properties

The anticancer potential of this compound has been extensively studied, particularly regarding its cytotoxic effects on various cancer cell lines.

Case Studies:

  • In Vitro Evaluation : A study evaluated the cytotoxicity of thiazolidinone derivatives against several cancer cell lines, including leukemia (MOLT-4), colon cancer (SW-620), and breast cancer (MCF-7). The compound demonstrated significant growth inhibition at submicromolar concentrations .
    Cell LineGI₅₀ (µM)TGI (µM)LC₅₀ (µM)
    MOLT-41.5713.365.0
    SW-6201.5713.365.0
    MCF-72.8032.380.8
  • Structure Activity Relationship (SAR) : The presence of specific substituents significantly affects the anticancer activity, with certain derivatives exhibiting enhanced potency due to their structural characteristics .

Enzyme Inhibition

Another notable application of this compound is its role as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications.

Research Insights:

  • Inhibitory Action : Compounds related to this compound have been identified as potent inhibitors of aldose reductase with submicromolar IC₅₀ values .
  • Comparative Efficacy : One derivative was found to be over five times more potent than the clinically used inhibitor epalrestat, suggesting a promising avenue for developing new diabetic therapies .

Mechanism of Action

The mechanism of action of 2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular signaling pathways can result in anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid becomes evident when compared to analogous thiazolidinone-acid hybrids. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Key Properties/Applications Reference
2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic acid Thiazolidinone ring linked to acetic acid Similarity score: 0.66; used as intermediates in drug synthesis
3-(4-Oxo-2-thioxothiazolidin-3-yl)propanoic acid Propanoic acid chain instead of succinic acid Similarity score: 0.60; potential for modified pharmacokinetics due to longer chain
Ethyl 2-(4-oxo-2-thioxo-thiazolidin-3-yl)acetate Ethyl ester derivative of the acetic acid analog Yield: 77.21%; m.p. 60°C; used in ester prodrug strategies
2-(5-(4-Dimethylamino-benzylidin)-4-oxo-2-thioxo-thiazolidin-3-yl)-acetic acid Incorporates a dimethylamino-benzylidene group Enhanced solubility and fluorescence; used in polymer functionalization
4-[5-(2-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid Butyric acid chain with methoxy-benzylidene substitution Molecular weight: 337.4 g/mol; potential anticancer applications
6-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid Hexanoic acid chain attached to thiazolidinone CAS 4649-06-3; used as a chemical intermediate in organic synthesis

Key Findings from Comparative Analysis

Structural Modifications and Bioactivity: The substitution of succinic acid (a dicarboxylic acid) in the target compound distinguishes it from monocarboxylic analogs like 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid. The additional carboxylic group may enhance hydrogen bonding or metal chelation, influencing receptor binding or solubility . Compounds with aromatic substitutions (e.g., benzylidene or coumarin groups) exhibit altered electronic properties and biological activities.

Synthetic Pathways: The synthesis of thiazolidinone-acid hybrids often involves condensation reactions. For instance, 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives are synthesized via refluxing with mercaptoacetic acid and anhydrous zinc chloride . Esterification, as seen in , demonstrates the versatility of modifying carboxylic acid groups to improve bioavailability or stability .

Pharmacological Profiles: Thiazolidinone-succinic acid derivatives are hypothesized to share anticonvulsant and antinociceptive activities observed in structurally related compounds (e.g., morpholine and piperazine conjugates in ) . Bromine or methoxy substitutions (e.g., compound 4h in ) may enhance cytotoxicity, suggesting that halogenation strategies could be applied to the target compound for anticancer optimization .

Physicochemical Properties: The molecular weight and polarity of succinic acid derivatives (compared to acetic or propanoic analogs) may influence membrane permeability and metabolic stability. For example, hexanoic acid derivatives () prioritize lipophilicity for industrial applications .

Biological Activity

The compound 2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound consists of a thiazolidinone core with a succinic acid moiety. This unique combination of functional groups enhances its solubility and reactivity, which may contribute to its biological activities.

Component Description
Thiazolidinone CoreKnown for various biological activities including anti-inflammatory and antimicrobial effects.
Succinic Acid MoietyEnhances solubility and may influence metabolic pathways.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study showed that compounds similar to this compound demonstrated moderate to good activity against various Gram-positive and Gram-negative bacteria . This suggests that the compound may be effective in treating bacterial infections.

Antioxidant Activity

Thiazolidinone derivatives have been evaluated for their antioxidant properties. For instance, certain structural modifications within the thiazolidinone framework significantly enhance antioxidant activity, as measured by lipid peroxidation assays . This activity is crucial in protecting cells from oxidative stress, which is implicated in various diseases.

Anticancer Activity

Studies have shown that thiazolidinone derivatives can exhibit anticancer properties. For example, specific analogs have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazolidinones act as inhibitors of key enzymes involved in metabolic processes. For instance, they may inhibit aldose reductase, an enzyme linked to diabetic complications .
  • Antioxidant Defense : The compound may enhance the body’s antioxidant defenses by scavenging free radicals and reducing oxidative stress .
  • Cell Signaling Modulation : Thiazolidinone derivatives can influence various signaling pathways that regulate cell proliferation and apoptosis, contributing to their anticancer effects .

Case Studies

Several studies highlight the efficacy of thiazolidinone derivatives, including:

  • Antimicrobial Efficacy : A series of synthesized thiazolidinones were tested against bacterial strains, revealing significant inhibitory effects on biofilm formation, which is critical in chronic infections .
  • Antioxidant Studies : Compounds were evaluated for their ability to inhibit lipid peroxidation, with some showing promising results that suggest potential use in conditions associated with oxidative stress .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-oxo-2-thioxo-thiazolidin-3-yl)-succinic acid, and how can purity be ensured?

  • Methodology : The compound can be synthesized via condensation reactions under inert atmospheres (e.g., argon) using reagents like rhodanine derivatives and succinic anhydride. Reflux in ethanol with catalytic sulfuric acid (7–8 hours) followed by crystallization (ethanol as solvent) yields the product. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and spectroscopic validation (1H-NMR, FTIR) are critical for purity .
  • Key Parameters : Reaction time, solvent choice (e.g., DMF for solubility), and acid catalysts influence yield. Monitor by TLC for intermediate formation.

Q. How is structural characterization performed for this compound, and which spectroscopic techniques are most reliable?

  • Methodology : Use a combination of 1H-NMR (δ 4.72 ppm for thiazolidinone CH2 groups), FTIR (C=O stretch at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹), and UV-Vis (absorption maxima ~350–400 nm for conjugated systems). Mass spectrometry (LC-MS/MS) confirms molecular weight .
  • Data Interpretation : Compare spectra with analogous thiazolidinone derivatives to assign peaks accurately.

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Conduct solubility tests in polar (water, DMSO) and non-polar solvents (hexane). Stability studies involve HPLC monitoring of degradation products under accelerated conditions (e.g., 40°C, 75% humidity) .
  • Findings : Expected to show higher solubility in DMSO due to polar functional groups. Acidic/basic conditions may hydrolyze the thioxo group .

Advanced Research Questions

Q. How does functionalizing this compound with aromatic systems (e.g., lignin) alter its photochemical properties?

  • Methodology : Couple the carboxyl group of the compound to lignin’s hydroxyl groups via DCC/DMAP-mediated esterification. Analyze photostability under UV/visible light and compare absorption/emission spectra (e.g., red shift from ~400 nm to ~450 nm) .
  • Applications : Enhanced photostability makes it suitable for light-stable dyes or UV-protective coatings.

Q. What computational approaches are used to predict the reactivity and binding affinity of this compound in biological systems?

  • Methodology : Perform DFT calculations (e.g., Gaussian 09) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). Molecular docking (AutoDock Vina) assesses interactions with target proteins (e.g., enzymes involved in diabetes or cancer) .
  • Insights : The thioxo group may act as a hydrogen-bond acceptor, enhancing binding to catalytic sites.

Q. How can contradictions in reported biological activity data for thiazolidinone derivatives be resolved?

  • Methodology : Conduct meta-analysis of literature data, focusing on assay conditions (e.g., cell lines, concentrations). Validate via dose-response studies and compare with structurally similar controls (e.g., rosiglitazone for antidiabetic activity) .
  • Recommendations : Standardize assay protocols (e.g., MTT assay for cytotoxicity) and verify purity via HPLC before biological testing .

Methodological Considerations Table

AspectBasic Research FocusAdvanced Research Focus
Synthesis Yield optimization, purificationFunctionalization with polymers/metal complexes
Characterization NMR/FTIR validationX-ray crystallography, computational modeling
Applications Solubility/stability profilingPhotocatalysis, targeted drug delivery

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